molecular formula C15H25N3O4 B1419599 DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 924964-23-8

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No.: B1419599
CAS No.: 924964-23-8
M. Wt: 311.38 g/mol
InChI Key: KSXCMLBJAMFZEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperazine with tert-butyl chloroformate and cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of DI-Tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS No. 76535-75-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 270.37 g/mol
  • Log P (octanol-water partition coefficient) : 1.77 to 3.59, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to established antibiotics like vancomycin .

The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of membrane potential and ultimately bacterial cell death . This suggests a promising avenue for developing new antibacterial agents in response to rising antibiotic resistance.

Cytotoxicity and Selectivity

In vitro studies have shown that this compound exhibits selective toxicity towards bacterial cells while sparing mammalian cells. For instance, it was noted that the compound did not exhibit hemolytic activity against horse erythrocytes, indicating a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of the tert-butyl groups and the cyano group plays a significant role in enhancing antimicrobial activity while minimizing toxicity to human cells. This can be further explored through modifications to the piperazine ring or carboxylate groups to improve potency and selectivity.

Study on Antibacterial Efficacy

A recent study evaluated several piperazine derivatives for their antibacterial properties against a panel of clinically relevant pathogens. This compound was included in this screening and showed promising results against resistant strains, reinforcing its potential as a lead compound for further development .

Toxicological Assessment

A comprehensive toxicological evaluation was performed on this compound to assess its safety profile. The results indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, supporting its potential use in clinical settings without significant side effects .

Properties

IUPAC Name

ditert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMLBJAMFZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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